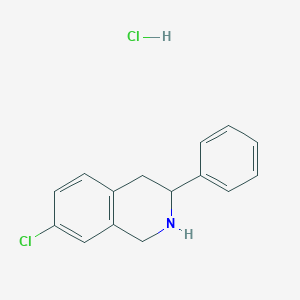

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

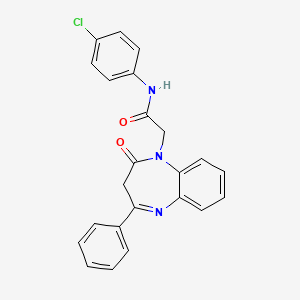

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the CAS Number: 1384429-50-8 . It has a molecular weight of 280.2 . This compound is typically stored at room temperature and is available in powder form . It is considered an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, such as 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another approach involves the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step .Molecular Structure Analysis

The IUPAC name for this compound is 7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI code is 1S/C15H14ClN.ClH/c16-14-7-6-12-9-15 (17-10-13 (12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H .Chemical Reactions Analysis

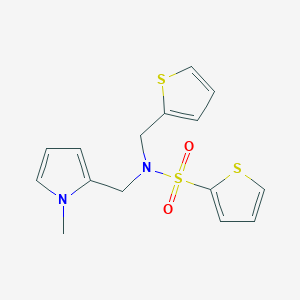

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse. For instance, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Physical And Chemical Properties Analysis

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry

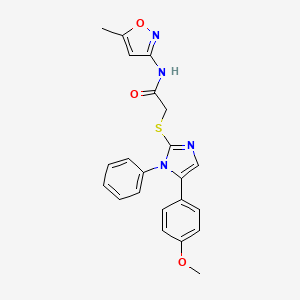

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) analog . THIQ analogs, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Pharmaceutical Research

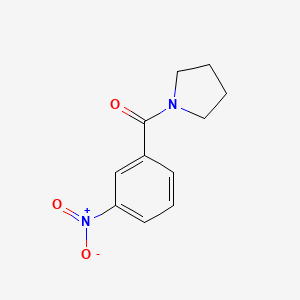

This compound can be used in pharmaceutical research . It can be used as a reference standard for accurate results in pharmaceutical testing .

Agrochemical Applications

It is an important organic intermediate that can be used in the agrochemical field .

Dyestuff Field

This compound can also be used in the dyestuff field .

Synthetic Strategies

The compound is also relevant in discussions about synthetic strategies for constructing the core scaffold of THIQ .

Biological Activities and SAR Studies

There is a significant interest in the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Safety and Hazards

Direcciones Futuras

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids and have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the potential applications of 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and other THIQ derivatives in various fields, including medicinal chemistry.

Mecanismo De Acción

Target of Action

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes that result in their biological activity

Biochemical Pathways

Given the biological activities of thiq-based compounds against various pathogens and neurodegenerative disorders , it can be inferred that this compound may influence related biochemical pathways

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.

Action Environment

It is generally recommended to store such compounds in a cool, dry, and well-ventilated place, away from oxidizing agents , indicating that these factors may affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN.ClH/c16-14-7-6-12-9-15(17-10-13(12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSHIQXWQRYQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2943016.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943026.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)

![(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2943035.png)

![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)